

# Spectral Data Analysis of Diallyl Carbonate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

## Compound of Interest

Compound Name: Diallyl carbonate

Cat. No.: B085299

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## Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **diallyl carbonate**. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. This document presents tabulated  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, detailed experimental protocols for data acquisition, and visual diagrams to aid in the interpretation of the spectral information. The data herein is compiled from verified spectral databases and relevant scientific literature.

## Introduction

**Diallyl carbonate** (DAC) is an organic compound with the formula  $\text{C}_7\text{H}_{10}\text{O}_3$ . It is a key monomer in the production of various polymers, most notably CR-39, a thermosetting plastic with excellent optical and mechanical properties. The purity and structural integrity of DAC are critical for the quality of the resulting polymers. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of **diallyl carbonate**, providing detailed information about its molecular structure. This guide serves as a centralized resource for the NMR spectral data of DAC.

## Chemical Structure and NMR Assignments

The chemical structure of **diallyl carbonate** consists of a central carbonate group flanked by two allyl groups. Due to the symmetry of the molecule, the two allyl groups are chemically equivalent. Within each allyl group, there are three distinct proton environments and three distinct carbon environments.

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graph Diallyl_Carbonate_Structure {
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    node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
    edge [color="#5F6368"];

    // Atom nodes
    C1 [label="C1", pos="0,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];
    C2 [label="C2", pos="1.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];
    C3 [label="C3", pos="3,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];
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    C4 [label="C4 (C=O)", pos="6,1!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];
    O2 [label="O", pos="7.5,1!"];
    C5 [label="C3'", pos="9,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];
    C6 [label="C2'", pos="10.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];
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// Hydrogen nodes
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H1b [label="H", pos="0.5,0!"];
H2 [label="H", pos="1.5,0!"];
H3a [label="H", pos="2.5,0!"];
H3b [label="H", pos="3.5,0!"];
H5a [label="H", pos="8.5,0!"];
H5b [label="H", pos="9.5,0!"];
H6 [label="H", pos="10.5,0!"];
H7a [label="H", pos="11.5,0!"];
H7b [label="H", pos="12.5,0!"];
```

```
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- O1;
O1 -- C4;
C4 -- O2;
O2 -- C5;
C5 -- C6;
C6 -- C7;
C4 -- O1 [style=invis];
C4 -- O2 [style=invis];
```

```
// Double bonds
C1 -- C2 [style=bold];
C6 -- C7 [style=bold];
C4 -- O1 [style=invis];
C4 -- O2 [style=invis];
```

```
// H-C bonds
C1 -- H1a;
C1 -- H1b;
C2 -- H2;
C3 -- H3a;
C3 -- H3b;
C5 -- H5a;
C5 -- H5b;
C6 -- H6;
C7 -- H7a;
C7 -- H7b;
}
```

Caption: Logical relationship between the molecular structure of **diallyl carbonate** and its NMR signals.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)